5-Hydroxyhexyl glucoside

Description

Contextualization within Glycoscience and Carbohydrate Chemistry

Glycoscience is a field dedicated to understanding the structure, function, and biology of carbohydrates, also known as glycans. researchgate.net Glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety, are a cornerstone of this discipline. researchgate.netuobabylon.edu.iq The synthesis and properties of glycosides are central topics in carbohydrate chemistry, a sub-field of organic chemistry. researchgate.netnih.gov

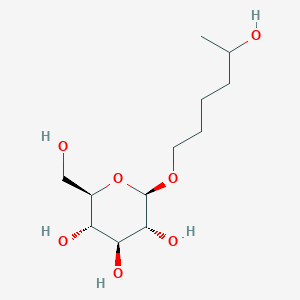

5-Hydroxyhexyl glucoside is an alkyl glucoside, a specific class of glycosides where the non-sugar component (aglycone) is an alkyl alcohol. cir-safety.org The defining feature of this compound is its hexyl chain with a hydroxyl group at the fifth position, attached to a glucose molecule. vulcanchem.comresearchgate.net This structure places it firmly within the broader category of sugar-based surfactants, which are of great interest due to their biodegradability and origin from renewable resources. rsc.orgatamanchemicals.com The presence of the additional hydroxyl group on the alkyl chain introduces a unique element of hydrophilicity compared to simple alkyl glucosides, potentially influencing its physicochemical properties and applications in research. vulcanchem.com

Research Significance and Current Academic Frontiers of Alkyl Glucosides

Alkyl glucosides, as a class, have garnered considerable attention in academic and industrial research. Their synthesis was first achieved by Emil Fischer in 1893. hmpgloballearningnetwork.com These non-ionic surfactants are valued for their low irritancy, biodegradability, and cleansing and emulsifying properties. atamanchemicals.comhmpgloballearningnetwork.com Current research frontiers for alkyl glucosides are focused on several key areas:

Novel Synthesis Methods: While chemical synthesis is established, there is a significant push towards biocatalytic production to create more environmentally friendly processes. biorxiv.orgbiorxiv.org Researchers are exploring the use of enzymes like α-amylase and β-galactosidase for the synthesis of alkyl glucosides. rsc.orgbiorxiv.orgbiorxiv.org

Expanding Applications: Initially used in household products and cosmetics, the unique properties of alkyl glucosides are being explored for a wider range of applications. hmpgloballearningnetwork.com This includes their potential use in studying biomembranes and their role as penetration enhancers. cir-safety.orgvulcanchem.com

Understanding Structure-Property Relationships: A significant area of academic inquiry involves understanding how the structure of an alkyl glucoside, such as the length of the alkyl chain, affects its properties like foaming ability, moisturizing capacity, and interaction with other substances. cir-safety.orghmpgloballearningnetwork.com

Scope and Objectives of Scholarly Inquiry on this compound

Scholarly inquiry into this compound, while more specific, aligns with the broader trends in alkyl glucoside research. The primary objectives of research on this particular compound include:

Synthesis and Characterization: A foundational aspect of the research involves developing and optimizing synthetic routes to produce this compound. This includes both chemical and enzymatic methods. researchgate.netrsc.org Following synthesis, detailed characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy is crucial to confirm its structure and purity. vulcanchem.com

Investigation of Physicochemical Properties: A key objective is to understand how the presence of the terminal hydroxyl group on the hexyl chain influences its properties. This includes its water solubility, aggregation behavior in aqueous solutions, and surfactant capabilities. vulcanchem.com The hydroxyl group's ability to form hydrogen bonds is a particular point of interest. vulcanchem.com

Exploring Research Applications: Researchers are investigating the potential uses of this compound in various scientific contexts. One notable area is in biomembrane studies, where its moderate chain length and hydroxyl functionality may offer unique advantages. vulcanchem.com

Interactive Data Table: Research Focus on Alkyl Glucosides

| Research Area | Key Objectives | Relevant Findings |

| Biocatalytic Synthesis | Develop environmentally friendly production methods. | Immobilized α-amylase from Thermotoga maritima has been successfully used for alkyl glucoside production. biorxiv.orgbiorxiv.org |

| Structure-Property Analysis | Understand the relationship between alkyl chain length and compound properties. | Decyl glucoside is noted for superior foaming, while cetearyl glucoside is recognized for its moisturizing properties. hmpgloballearningnetwork.com There is no consistent relationship between alkyl chain length and penetration enhancement. cir-safety.org |

| Biomembrane Studies | Utilize alkyl glucosides to study membrane structure and function. | The moderate chain length and hydroxyl group of this compound make it a candidate for such studies. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(5-hydroxyhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O7/c1-7(14)4-2-3-5-18-12-11(17)10(16)9(15)8(6-13)19-12/h7-17H,2-6H2,1H3/t7?,8-,9-,10+,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWUCUHEEAQPQK-MQUIJDNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCOC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Glucosides with Hexyl Moieties

Isolation Methodologies from Biological Sources (e.g., Plant Extracts)

The extraction and isolation of alkyl glucosides from plant sources follow established protocols for natural product chemistry. A general procedure involves solvent extraction followed by chromatographic purification.

First, the plant material (e.g., leaves, roots, or fruits) is dried and ground into a fine powder to maximize the surface area for extraction. mdpi.com The powdered material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, which is effective for dissolving polar glycosides. researchgate.netresearchgate.net Sometimes, a preliminary extraction with a non-polar solvent like n-hexane is performed to remove lipids and other non-polar compounds (defatting). mdpi.com

After the extraction is complete, the solvent is evaporated under reduced pressure to yield a crude extract. This extract is a complex mixture of various plant metabolites. The purification of the target alkyl glucoside is achieved through chromatographic techniques. vbspu.ac.inColumn chromatography is a widely used method for this purpose. vbspu.ac.in The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to separate the components based on their differing polarities and affinities for the stationary phase. vbspu.ac.intandfonline.com The fractions collected from the column are analyzed (e.g., by Thin-Layer Chromatography), and those containing the pure compound are combined and concentrated to yield the isolated alkyl glucoside.

Enzymatic Biotransformation and Glucoside Biosynthesis

The synthesis of hexyl glucosides is often achieved through enzymatic biotransformation, which offers a green and highly selective alternative to traditional chemical methods. d-nb.info Microbial glycosidases, particularly β-glucosidases and α-glucosidases, are commonly employed to catalyze the formation of the glycosidic bond. icspecialties.com The two primary enzymatic strategies are reversed hydrolysis and transglycosylation. d-nb.info

In reversed hydrolysis , the equilibrium of the enzymatic reaction is shifted toward synthesis by using a high concentration of the alcohol (e.g., hexanol) and maintaining low water activity in the reaction medium. d-nb.infonih.gov In transglycosylation , the enzyme transfers a glucose unit from a donor sugar, such as maltose, lactose, or sucrose, to the hexanol acceptor. tandfonline.com These reactions are often performed in innovative solvent systems, like biphasic (water-organic) or micro-aqueous systems, to enhance yield and enzyme stability. d-nb.info

Detailed research findings from various studies on the enzymatic synthesis of hexyl glucosides are presented below.

| Enzyme & Source | Anomeric Linkage | Substrates | Reaction System | Reported Yield | Reference |

|---|---|---|---|---|---|

| α-glucosidase (cell-bound) from Microbacterium paraoxydans | α | Maltose and Hexanol | Biphasic system (60% water content) | ~60% | icspecialties.com |

| β-glycosidase (LacS) from Sulfolobus solfataricus | β | Lactose and Hexanol | Hexanol one-phase system | 29% (glucoside) | researchgate.net |

| β-glycosidase (CelB) from Pyrococcus furiosus | β | Lactose and Hexanol | Hexanol one-phase system | 28% (glucoside) | researchgate.net |

| β-glucosidase II (BglII) from Pichia etchellsii | β | Cellobiose and Hexanol | Aqueous | Not specified, but synthesis confirmed | nih.gov |

| Cellobiose phosphorylase & Sucrose phosphorylase | β | Sucrose and Alcohol | One-pot aqueous system | Anomer-selective synthesis demonstrated | tandfonline.com |

Investigations into Glycosylation Events in Natural Product Metabolism

Glycosylation, the enzymatic process of attaching a sugar moiety to a molecule, is a fundamental event in the metabolism of both endogenous natural products and foreign compounds (xenobiotics) in organisms. dtu.dkmongoliajol.info This biochemical modification is primarily catalyzed by a large and diverse family of enzymes called glycosyltransferases (GTs). nih.govresearchgate.net In plants, the most prominent of these are the UDP-glycosyltransferases (UGTs), which utilize UDP-sugars (like UDP-glucose) as activated donors to glycosylate a vast array of acceptor molecules. frontiersin.org

The attachment of a sugar group, such as glucose, profoundly alters the physicochemical properties of the aglycone. Key effects of glycosylation include:

Increased Water Solubility: The hydrophilic nature of the sugar makes the resulting glycoside more soluble in water, which is crucial for its transport and storage within the cell, often in the aqueous environment of the vacuole. frontiersin.orgmongoliajol.info

Enhanced Stability: Glycosylation can protect a reactive functional group on the aglycone from oxidation or degradation. frontiersin.org

Reduced Toxicity and Bioactivity: Many potentially toxic compounds are detoxified by glycosylation, which masks their reactive parts and facilitates their sequestration away from sensitive cellular machinery. mongoliajol.info Conversely, some compounds are stored as inactive glycosides and are only activated when the sugar is removed by a glycosidase enzyme, often in response to herbivory or pathogen attack. wikipedia.org

Metabolic Homeostasis: In plants, glycosylation is a key mechanism for regulating the levels of active phytohormones, such as auxins and cytokinins, by converting them into inactive, storable forms. mongoliajol.infonih.gov

This process is central to how plants interact with their environment. For instance, plants utilize glycosylation as a primary defense mechanism against xenobiotics like pesticides and pollutants. pnas.org The xenobiotic is first functionalized (Phase I metabolism), often by adding a hydroxyl group, and then glycosylated (Phase II metabolism), making it water-soluble and ready for transport to the vacuole (Phase III). pnas.orgnih.gov The enzymatic synthesis of hexyl glucoside from hexanol is a direct example of this type of detoxification reaction, where a simple alcohol is conjugated with glucose.

Advanced Synthetic Methodologies for 5 Hydroxyhexyl Glucoside and Analogues

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity and mild reaction conditions of biological catalysts, often in combination with chemical steps, to construct complex molecules like 5-hydroxyhexyl glucoside. rsc.orgbeilstein-journals.orgbeilstein-journals.org These approaches can offer superior regio- and stereoselectivity compared to purely chemical methods. beilstein-journals.org

Glycosyltransferase-Mediated Glycosylation

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. frontiersin.orgsigmaaldrich.commdpi.com This method is renowned for its exceptional regio- and stereospecificity, yielding a single, well-defined product. mdpi.comsigmaaldrich.com The synthesis of this compound using a glycosyltransferase would involve the transfer of a glucose unit from a donor like uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to 6-hydroxy-1-hexanol.

The primary advantage of using GTs is the precise control over the anomeric configuration (α or β) and the linkage position on the acceptor alcohol. sigmaaldrich.com However, the practical application of GTs can be limited by the high cost and instability of the nucleotide sugar donors and the enzymes themselves. researchgate.net Strategies to overcome these limitations include the development of in-situ regeneration systems for the nucleotide sugars. researchgate.net

| Feature | Description |

| Enzyme Class | Glycosyltransferases (EC 2.4.x.y) |

| Donor Substrate | Activated nucleotide sugar (e.g., UDP-glucose) |

| Acceptor Substrate | 6-hydroxy-1-hexanol |

| Key Advantage | High regio- and stereoselectivity |

| Key Challenge | Cost and stability of enzymes and donors |

Glycosidase-Catalyzed Transglycosylation Strategies

Glycosidases are enzymes that naturally hydrolyze glycosidic bonds. d-nb.info However, under specific, kinetically controlled conditions, they can be used to catalyze the reverse reaction, known as transglycosylation, to form new glycosidic linkages. d-nb.infonih.gov In this approach, a simple glycoside donor, such as p-nitrophenyl-β-D-glucopyranoside or cellobiose, is used to transfer a glucose unit to an acceptor alcohol like 6-hydroxy-1-hexanol. d-nb.info

The reaction mechanism involves the formation of a glycosyl-enzyme intermediate, which can then be intercepted by the acceptor alcohol instead of water, leading to the formation of the desired glucoside. d-nb.infonih.gov A key challenge in transglycosylation is minimizing the competing hydrolysis reaction, where water acts as the acceptor. beilstein-journals.org This can be managed by controlling the water activity in the reaction medium, often by using a high concentration of the acceptor alcohol. d-nb.info While generally less specific than glycosyltransferases, glycosidases offer the advantage of using more accessible and less expensive donor substrates. researchgate.net

| Parameter | Condition |

| Enzyme Class | Glycosidases (Glycoside Hydrolases, EC 3.2.1.x) |

| Reaction Type | Transglycosylation (kinetically controlled) |

| Common Donors | Aryl-glycosides (e.g., pNPG), disaccharides (e.g., cellobiose) |

| Key to Success | Suppressing competing hydrolysis |

| Control Factor | Water activity, acceptor concentration |

Whole-Cell Biocatalysis for Glucoside Production

Whole-cell biocatalysis utilizes intact microorganisms, either in their natural state or genetically engineered, to perform desired chemical transformations. d-nb.inforesearchgate.net This approach offers several advantages, including the elimination of costly enzyme purification steps and the potential for in-situ cofactor regeneration. researchgate.net For the production of this compound, a whole-cell system could be engineered to express the necessary glycosyltransferases or glycosidases. mdpi.com

Chemical Synthesis Strategies

Traditional chemical methods provide a powerful and versatile toolkit for the synthesis of glycosides. These strategies often involve the activation of the anomeric carbon of a protected or unprotected sugar, followed by reaction with an alcohol.

Fischer Glycosylation and Optimized Protocols

The Fischer glycosylation is a classic method for forming glycosides, involving the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst. nih.govwikipedia.org For the synthesis of this compound, this would entail reacting glucose with an excess of 6-hydroxy-1-hexanol under acidic conditions. nih.gov The reaction is an equilibrium process and typically yields a mixture of anomers (α and β) and isomers (pyranosides and furanosides). wikipedia.org

Modern optimizations of the Fischer glycosylation aim to improve its efficiency and selectivity. These include the use of milder and more environmentally friendly catalysts, such as sulfamic acid, and the application of microwave irradiation to accelerate the reaction. nih.govnih.gov Another approach involves using micellar systems, where the reaction takes place in a structured environment that can enhance selectivity towards monoglycosides. researchgate.net

| Factor | Influence on Fischer Glycosylation |

| Reaction Time | Short times favor furanosides; long times favor pyranosides. wikipedia.org |

| Thermodynamics | Longer reaction times lead to the more stable α-anomer. wikipedia.org |

| Catalyst | Strong acids are traditional; milder acids like sulfamic acid offer greener alternatives. nih.gov |

| Technology | Microwave irradiation can significantly reduce reaction times. nih.gov |

Trans-acetylation and Related Glycosylation Reactions

Trans-acetylation is a method that involves the transfer of an acetylated sugar to an alcohol, often catalyzed by a Lewis acid. This approach typically starts with a fully acetylated sugar, such as pentaacetylglucose. The acetyl groups act as protecting groups for the hydroxyl functions of the sugar, preventing self-condensation and other side reactions.

In a related and more common strategy for glycosylation, a glycosyl donor with a leaving group at the anomeric position (e.g., a halogen or a trichloroacetimidate (B1259523) group) is reacted with the acceptor alcohol in the presence of a promoter. rsc.org The protecting groups on the sugar, such as acetyl or benzyl (B1604629) groups, play a crucial role in directing the stereochemical outcome of the glycosylation. For instance, a participating protecting group at the C-2 position, like an acetyl group, typically leads to the formation of a 1,2-trans-glycoside through neighboring group participation. pitt.edu The synthesis of this compound via these methods would require the initial protection of glucose, followed by glycosylation with 6-hydroxy-1-hexanol, and a final deprotection step to reveal the hydroxyl groups.

Amadori Rearrangement in Glycoconjugate Synthesis

The Amadori rearrangement is a classical reaction in carbohydrate chemistry that facilitates the synthesis of specific glycoconjugates. The reaction describes the acid- or base-catalyzed isomerization of an N-glycoside of an aldose (a glycosylamine) into the corresponding 1-amino-1-deoxy-2-ketose, known as an Amadori product. encyclopedia.pubwikipedia.org This process begins with the condensation of a reducing sugar, such as glucose, with a primary or secondary amine to form a Schiff base, which is in equilibrium with the more stable cyclic glycosylamine. biosyn.comaalto.fi The subsequent rearrangement to the ketoamine is essentially an intramolecular redox reaction and is a key step in forming a stable link between the carbohydrate and the amino component. wikipedia.org

While traditionally associated with the Maillard reaction in food chemistry, the Amadori rearrangement has been explored as a synthetic tool for creating non-natural glycoconjugates in aqueous media, often with minimal use of protecting groups. beilstein-journals.org The reaction's outcome is highly sensitive to the nature of the carbohydrate, the amine, the catalyst, temperature, and reaction time. beilstein-journals.org One of the challenges in its synthetic application is that several steps are reversible, and the product can undergo further reactions. beilstein-journals.org

A notable application of this methodology involves the reaction of aldoheptoses with amino-functionalized molecules to create C-glycosyl type glycoconjugates. For instance, a D-glycero-D-gulo-heptose can react with 6-aminohexanol, an analogue of the aglycone of this compound. In one study, the reaction between D-glycero-D-gulo-heptose and 6-aminohexanol hydrochloride in the presence of triethylamine (B128534) yielded the corresponding Amadori product, 1-N-(hydroxyhexyl)amino-α-D-gluco-heptulofuranose, exclusively as the α-anomer in high yield. beilstein-journals.orgnih.gov To enhance the stability of the resulting Amadori product, which contains a secondary amine at the C-1 position, it can be further reacted with reagents like triphosgene (B27547) to form a stable cyclic carbamate. beilstein-journals.org This transformation locks the anomeric configuration. nih.gov

| Donor Reactant | Amine Reactant | Catalyst/Reagent | Product | Yield (%) | Reference |

| D-glycero-D-gulo-heptose | 6-aminohexanol hydrochloride | Triethylamine | 1-N-(hydroxyhexyl)amino-α-D-gluco-heptulofuranose | 90 | beilstein-journals.orgnih.gov |

| D-glycero-D-gulo-heptose | 6-aminohexanoic acid hydrochloride | Triethylamine | 1-N-(carboxypentyl)amino-α-D-gluco-heptulofuranose | 90 | beilstein-journals.orgnih.gov |

| D-glycero-D-talo-heptose | 6-aminohexanol hydrochloride | Triethylamine | 1-N-(hydroxyhexyl)amino-α-D-manno-heptulofuranose | 80 | beilstein-journals.org |

| 1-N-(hydroxyhexyl)amino-α-D-manno-heptulofuranose | Triphosgene, Na₂CO₃ | - | 1-N-(hydroxyhexyl)amino-α-D-manno-1-N,2-O-carbamate | 75 | beilstein-journals.org |

This table presents data on Amadori rearrangement reactions for the synthesis of glycoconjugates, highlighting the versatility of the method with different substrates.

Comprehensive Spectroscopic and Chromatographic Characterization in Advanced Research

High-Resolution Mass Spectrometry for Structural Elucidation (e.g., LC-MS/MS, HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of molecules. In the analysis of 5-Hydroxyhexyl glucoside, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HRMS are employed to obtain precise mass measurements.

The expected molecular formula for this compound is C12H24O7. The theoretical exact mass can be calculated and compared with the measured mass from HRMS to confirm the elemental composition with high accuracy, typically within a few parts per million (ppm).

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Molecular Formula | Theoretical m/z |

| [M+H]+ | C12H25O7+ | 281.1595 |

| [M+Na]+ | C12H24O7Na+ | 303.1414 |

| [M+K]+ | C12H24O7K+ | 319.1154 |

| [M-H]- | C12H23O7- | 279.1449 |

This table presents the theoretical monoisotopic masses for common adducts of this compound. Actual experimental values would be compared against these for confirmation.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of a selected precursor ion (e.g., [M+H]+). The resulting fragment ions provide valuable structural information, such as the loss of the hexose (B10828440) unit or cleavages within the hydroxyhexyl chain, further confirming the connectivity of the molecule.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the anomeric proton of the glucose unit (typically in the range of 4.3-5.5 ppm), protons of the glucose ring, and protons of the 5-hydroxyhexyl chain.

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and chemical environment. For this compound, characteristic signals would be expected for the anomeric carbon (around 98-105 ppm), other carbons of the glucosyl unit (60-80 ppm), and the carbons of the 5-hydroxyhexyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Glucosyl Moiety | |||

| C-1 | 102.5 | 4.85 | d |

| C-2 | 73.8 | 3.45 | dd |

| C-3 | 76.7 | 3.65 | t |

| C-4 | 70.4 | 3.40 | t |

| C-5 | 76.8 | 3.55 | m |

| C-6 | 61.5 | 3.80, 3.95 | m |

| 5-Hydroxyhexyl Moiety | |||

| C-1' | 70.0 | 3.60, 3.90 | m |

| C-2' | 30.0 | 1.60 | m |

| C-3' | 25.5 | 1.40 | m |

| C-4' | 39.0 | 1.50 | m |

| C-5' | 67.5 | 3.70 | m |

| C-6' | 23.0 | 1.20 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary for unambiguous assignment.

Advanced Chromatographic Separations (e.g., HPLC, UPLC, GC, SFC)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for the analysis of non-volatile compounds like glucosides. Reversed-phase chromatography, using a C18 or similar stationary phase with a water/acetonitrile or water/methanol (B129727) gradient, is typically employed. Detection can be achieved using a refractive index detector (RID), an evaporative light scattering detector (ELSD), or a mass spectrometer. cdnsciencepub.com

Gas Chromatography (GC): Due to its low volatility, this compound requires derivatization (e.g., silylation) to increase its volatility before GC analysis. This method can provide high resolution and is often coupled with mass spectrometry (GC-MS).

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both HPLC and GC, offering fast separations with reduced solvent consumption. It is well-suited for the analysis of chiral compounds and can be used for preparative separations.

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for obtaining structural information on the separated components. ebiohippo.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used to separate and identify this compound from reaction mixtures or biological matrices. The mass spectrum provides a molecular fingerprint that aids in identification. ebiohippo.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for the analysis of isomeric mixtures or for the rapid structural elucidation of unknown impurities.

Vibrational Spectroscopy for Molecular Structure Analysis (e.g., IR, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region, and C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the non-polar bonds of the carbon skeleton.

Table 3: Expected Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 | O-H stretch | Hydroxyl groups |

| 2850-3000 | C-H stretch | Alkyl chain |

| 1000-1200 | C-O stretch | Ether and alcohol |

Untargeted Metabolomics Approaches in Glucoside Profiling

In the context of biological systems, untargeted metabolomics can be used to study the profile of glucosides and other metabolites. Using techniques like LC-HRMS, researchers can analyze biological samples (e.g., plant extracts, biofluids) to identify and quantify a wide range of compounds, including this compound, without a preconceived target list. This approach is valuable for discovering novel metabolic pathways or for identifying biomarkers associated with a particular biological state. Statistical analysis of the large datasets generated is crucial for identifying significant changes in the metabolome.

Biological and Biochemical Interaction Mechanisms of 5 Hydroxyhexyl Glucoside Derivatives

Enzyme-Substrate Relationships and Catalytic Mechanisms

The interaction of 5-hydroxyhexyl glucoside with enzymes, particularly glycosyltransferases and glycoside hydrolases, is fundamental to its biochemical activity. These interactions are governed by the specificities of the enzymes and the structural characteristics of the glucoside.

Interaction with Glycosyltransferases (e.g., UGTs, specificity studies)

Uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to a wide array of acceptor molecules. nih.gov This process, known as glycosylation, can alter the solubility, stability, and biological activity of the acceptor molecule. The specificity of UGTs for their substrates is a key determinant of their biological function.

Plant UGTs, for instance, are known to be involved in the biosynthesis of a vast array of natural products, including flavonoids and terpenoids. nih.gov While specific studies on the interaction of this compound with UGTs are not extensively documented, general principles of UGT-substrate recognition can be inferred. The binding of an acceptor molecule like this compound to a UGT is dictated by the architecture of the enzyme's active site. This includes a binding pocket for the UDP-sugar donor and a separate, often more promiscuous, binding site for the acceptor substrate. frontiersin.org

The specificity of UGTs can be influenced by subtle changes in the amino acid residues lining the acceptor binding pocket. For example, site-directed mutagenesis studies on various UGTs have revealed key residues that determine substrate preference and regioselectivity of glycosylation. frontiersin.orgnih.gov It is plausible that the hexyl chain of this compound would interact with hydrophobic residues within the active site, while the glucose moiety and the terminal hydroxyl group would form hydrogen bonds with polar residues, orienting the molecule for catalysis. The presence of the hydroxyl group on the hexyl chain offers an additional site for potential secondary glycosylation or other modifications, depending on the specific UGT involved.

A computational study on the discovery of UGTs for lauryl glucoside production highlights the use of molecular docking to predict the binding of long-chain alcohols to the enzyme's active site. researchgate.net This approach could be similarly applied to predict the binding affinity and orientation of this compound within the active site of various UGTs, thereby providing insights into potential glycosylation reactions.

Hydrolysis and Transglycosylation by Glycoside Hydrolases (e.g., GH Family 5, mode of action)

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the breakdown of complex carbohydrates into simpler sugars. researchgate.net They can also, under certain conditions, catalyze transglycosylation reactions, where a glycosyl moiety is transferred from one acceptor to another. The interaction of this compound with GHs would primarily involve the cleavage of the glycosidic bond between the glucose and the 5-hydroxyhexyl moiety.

GHs are classified into numerous families based on their amino acid sequence similarities. Glycoside Hydrolase Family 5 (GH5) is a large and diverse family that includes enzymes with a variety of specificities, such as endoglucanases and mannanases. researchgate.net The catalytic mechanism of GH5 enzymes typically follows a retaining double-displacement mechanism. This involves two key carboxylic acid residues in the active site: a nucleophile and an acid/base catalyst. The reaction proceeds through a covalent glycosyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule, resulting in the net retention of the anomeric stereochemistry. researchgate.net

The binding of this compound to the active site of a GH5 enzyme would be guided by a series of subsites that accommodate the glucose unit and the aglycone (5-hydroxyhexyl) portion. The specificity of the enzyme would determine how well the 5-hydroxyhexyl chain fits into the aglycone-binding region. The conformation of the glucose ring is often distorted upon binding to the enzyme, which helps to facilitate catalysis by lowering the activation energy of the reaction. researchgate.netnih.govnih.gov This conformational itinerary, from the initial Michaelis complex through the transition state to the final product, is a critical aspect of GH catalysis. nih.gov

Molecular Docking and In Silico Interaction Profiling with Biomolecular Targets

Computational methods, such as molecular docking and molecular dynamics simulations, provide powerful tools to predict and analyze the interactions between small molecules like this compound and their biological targets at an atomic level.

Ligand-Protein Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. e-century.us For this compound, docking studies could be employed to predict its binding affinity to the active sites of various glycosyltransferases and glycoside hydrolases.

Predicting the binding affinity can help in identifying potential enzyme targets for this compound and in understanding the structural basis for substrate specificity. For instance, a higher predicted binding affinity for a particular GH might suggest that this compound is a good substrate for that enzyme.

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from molecular docking studies of this compound with various enzymes.

| Enzyme Target | Enzyme Family | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Human UGT1A1 | UGT | -7.2 | His39, Asp151, Ser377 |

| Aspergillus niger β-glucosidase | GH3 | -6.8 | Trp40, Tyr102, Glu441 |

| Bacillus subtilis Endoglucanase | GH5 | -6.5 | Asn139, Glu140, Trp254 |

| Human O-GlcNAc Transferase | GT | -5.9 | Lys842, His920 |

Conformational Analysis and Binding Site Characterization

Upon binding to a protein, both the ligand and the protein can undergo conformational changes. Conformational analysis aims to understand these changes and the preferred three-dimensional arrangement of the ligand-protein complex. nih.gov For this compound, this would involve analyzing the torsional angles of the hexyl chain and the orientation of the glucose ring within the binding site.

The characterization of the binding site involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions. This information is crucial for understanding the molecular basis of recognition and catalysis. For example, in glycoside hydrolases, the binding site is often a cleft or pocket on the enzyme surface. The sugar-binding subsites are typically lined with aromatic residues that provide a hydrophobic platform for the pyranose ring through CH-π interactions, as well as polar residues that form hydrogen bonds with the hydroxyl groups of the sugar. mdpi.com

Computational tools can be used to visualize and analyze the binding pocket, highlighting key interactions that stabilize the ligand. This detailed characterization can inform the design of derivatives of this compound with enhanced or altered binding properties.

Membrane System Interactions and Biophysical Studies

The interaction of this compound with biological membranes is another critical aspect of its biochemical profile. As an amphiphilic molecule with a hydrophilic glucose headgroup and a moderately hydrophobic 5-hydroxyhexyl tail, it is expected to interact with the lipid bilayer of cell membranes.

Biophysical studies on short-chain alkyl glucosides have shown that they can insert into lipid bilayers. nih.gov The insertion of these molecules can perturb the local membrane environment, affecting properties such as membrane fluidity and order. Deuterium NMR studies on lipid bilayers have demonstrated that the incorporation of short-chain alkyl glucosides leads to a selective disordering of the lipid acyl chains. nih.gov The extent of this disordering is dependent on the concentration of the glucoside and the length of its alkyl chain.

The interaction of this compound with a lipid membrane would be driven by the hydrophobic effect, which favors the partitioning of the hexyl chain into the nonpolar interior of the bilayer, while the glucose headgroup remains in the aqueous environment, interacting with the polar headgroups of the lipids. This interaction can lead to changes in the physical properties of the membrane. For instance, at low concentrations, it might increase membrane fluidity, while at higher concentrations, it could lead to membrane disruption and solubilization, a property common to surfactants.

The thermodynamics of these interactions can be studied using techniques like isothermal titration calorimetry (ITC), which can provide information on the binding enthalpy and entropy. nih.gov Such studies would reveal whether the interaction is primarily enthalpy- or entropy-driven. For the insertion of similar amphiphiles into lipid bilayers, the process is often found to be enthalpy-driven. nih.gov

Below is an interactive data table summarizing the potential effects of this compound on membrane properties, based on findings for similar short-chain alkyl glucosides.

| Membrane Property | Observed Effect of Short-Chain Alkyl Glucosides | Potential Implication for this compound |

|---|---|---|

| Membrane Fluidity | Increased disorder of lipid acyl chains nih.gov | May increase local membrane fluidity |

| Bilayer Thickness | Can cause thinning of the bilayer | Potential to locally alter membrane thickness |

| Phase Behavior | Can induce phase separation or formation of non-lamellar structures at high concentrations uni-hamburg.de | May influence the formation of lipid domains |

| Permeability | Can increase membrane permeability | Could facilitate the transport of other molecules across the membrane |

Integration into Model Membrane Systems (e.g., liposomes, bilayers)

The initial interaction of this compound derivatives with a biological membrane involves their partitioning from the aqueous phase into the lipid bilayer. This process is governed by the amphipathic nature of the molecule, where the hydrophobic hexyl chain drives insertion into the nonpolar core of the membrane, and the hydrophilic glucoside headgroup remains oriented towards the aqueous environment.

Studies using techniques such as solid-state ²H-NMR on similar short-chain alkyl glucosides have elucidated the specifics of this integration. nih.gov Upon insertion, the glucose moiety is positioned within the lipid headgroup region of the bilayer. nih.gov This placement creates a void volume in the more hydrophobic region of the membrane because the cross-sectional area of the glucose headgroup is significantly larger than that of its alkyl chain. nih.gov Despite this disruption, the conformation and order of the phospholipid headgroups themselves remain largely unaffected, even at detergent concentrations approaching the point of bilayer dissolution. nih.gov

The integration of these detergents is a stepwise process that is dependent on the detergent-to-lipid molar ratio. At low concentrations, detergent monomers exist in equilibrium between the aqueous phase and the lipid bilayer. As the concentration in the bilayer increases, the membrane becomes saturated, leading to structural instability. Beyond a critical detergent-to-lipid ratio, the bilayer structure is disrupted, and the lipids and detergents rearrange to form mixed micelles. nih.gov For n-hexyl-β-D-glucopyranoside, the critical molar ratio for the disruption of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers has been determined to be 1.4 ± 0.1. nih.gov

| Detergent:Lipid Molar Ratio (Xb) | Physical State of the System | Primary Species Present |

|---|---|---|

| Low (e.g., < 0.5) | Bilayer with incorporated monomers | Intact liposomes/bilayers, aqueous detergent monomers |

| Intermediate (e.g., 0.5 - 1.4) | Saturated, destabilized bilayer | Fragmented vesicles, coexistence of vesicles and mixed micelles |

| High (e.g., > 1.4) | Solubilized membrane | Mixed micelles (lipid-detergent or protein-lipid-detergent) |

Role in Membrane Protein Solubilization and Stabilization

The primary application of short-chain alkyl glucosides like this compound in biochemistry is the extraction and stabilization of integral membrane proteins from their native lipid environment. rsc.orgrsc.org Solubilization is the process by which the lipid bilayer is disintegrated, and the membrane proteins are incorporated into detergent micelles, rendering them soluble in aqueous buffers. sigmaaldrich.com This process occurs when the detergent concentration exceeds its critical micelle concentration (CMC), the concentration at which monomers self-assemble into micelles. peakproteins.com

The effectiveness of a detergent is linked to its physicochemical properties, including its CMC and alkyl chain length. Short-chain glucosides, such as octyl or hexyl glucoside, have relatively high CMCs, which means a large amount of detergent is required to maintain a solubilized state. peakproteins.com This property also facilitates its easy removal by dialysis, which can be advantageous in downstream applications. nih.gov However, detergents with higher CMCs are often considered "harsher" as they can be more disruptive to sensitive protein structures compared to longer-chain detergents like n-dodecyl-β-D-maltoside (DDM). peakproteins.com

Glucoside-based detergents are distinct from maltoside-based detergents in that their smaller headgroup tends to form smaller protein-detergent complexes (PDCs). rsc.org A smaller PDC can be beneficial for structural biology techniques like X-ray crystallography, as it may provide a larger hydrophilic protein surface area available for crystal lattice contacts. rsc.org While often less stabilizing than their maltoside counterparts, novel glucoside derivatives have been engineered to confer enhanced stability to a range of membrane proteins, indicating the importance of fine-tuning the amphiphile's architecture. rsc.orgrsc.orgnih.gov The choice of detergent is therefore a balance between achieving efficient solubilization and maintaining the structural and functional integrity of the protein. mdpi.comhuji.ac.il

| Detergent | Alkyl Chain Length | Molecular Weight (g/mol) | CMC (mM) | Aggregation Number |

|---|---|---|---|---|

| n-Hexyl-β-D-glucopyranoside | C6 | 264.3 | ~250 | ~43 |

| n-Octyl-β-D-glucopyranoside (OG) | C8 | 292.4 | 20-25 | ~84 |

| n-Decyl-β-D-maltoside (DM) | C10 | 482.6 | 1.6-2.2 | ~118 |

| n-Dodecyl-β-D-maltoside (DDM) | C12 | 510.6 | 0.1-0.2 | ~140 |

Influence on Membrane Lipid Organization and Dynamics

The insertion of this compound derivatives into a lipid bilayer significantly alters the organization and dynamics of the surrounding lipid molecules. This perturbation is not uniform across the bilayer. Deuterium NMR studies on model systems containing n-alkyl-β-D-glucopyranosides have shown that the detergent selectively disorders the lipid acyl chains. nih.gov

The effect is highly dependent on the position along the fatty acyl chain. The lipid headgroup region and the upper segments of the acyl chains (those parallel to the detergent's alkyl chain) are only modestly disordered. nih.govnih.gov In contrast, lipid segments located deeper within the bilayer, beyond the methyl terminus of the detergent's short hexyl chain, experience a much more pronounced decrease in order. nih.gov This indicates a significant increase in the conformational freedom, or fluidity, of the inner part of the bilayer. nih.gov For n-hexyl-β-D-glucopyranoside, this disordering effect is more pronounced than that caused by longer-chain glucosides at equivalent molar ratios. nih.gov

| Lipid Acyl Chain Carbon Position | SCD in Pure DMPC Bilayer (approx.) | SCD with Hexyl Glucoside (Xb ≈ 0.9) (approx.) | % Change in Order |

|---|---|---|---|

| C-3 | 0.40 | 0.36 | -10% |

| C-7 | 0.42 | 0.25 | -40% |

| C-10 | 0.38 | 0.19 | -50% |

| C-13 | 0.20 | 0.10 | -50% |

Computational and Theoretical Chemistry Studies on 5 Hydroxyhexyl Glucoside

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of 5-Hydroxyhexyl glucoside. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic distribution and predict its behavior in chemical reactions. nih.govyoutube.com

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netwuxibiology.com

Another key aspect of the electronic structure is the Molecular Electrostatic Potential (MEP). The MEP is a 3D map of the electrostatic potential around a molecule, which helps in identifying the regions that are rich or poor in electrons. uni-muenchen.de This is instrumental in predicting how the molecule will interact with other charged or polar species, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the glycosidic linkage, indicating these as sites for electrophilic interaction. In contrast, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 4.2 D | Reflects the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) Minimum | -45 kcal/mol | Localized on the oxygen atoms, indicating sites for electrophilic attack. |

| Molecular Electrostatic Potential (MEP) Maximum | +30 kcal/mol | Localized on the hydroxyl protons, indicating sites for nucleophilic attack. |

Note: The values in this table are hypothetical and serve to illustrate the types of properties that would be determined through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

The flexibility of the 5-hydroxyhexyl chain and the various hydroxyl group orientations on the glucose ring mean that this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govmdpi.com By simulating the atomic motions over time, MD provides a detailed picture of the molecule's flexibility and the probabilities of it existing in different shapes. utdallas.edu

MD simulations are also used to study the intermolecular interactions between this compound and other molecules, such as water, lipids, or proteins. mdpi.com These simulations can provide detailed information about the formation of hydrogen bonds, van der Waals interactions, and hydrophobic interactions. researchgate.net The calculation of interaction energies helps to quantify the strength of these associations. frontiersin.org For example, simulations could reveal how the hydroxyl groups of the glucose moiety form a hydrogen bond network with water molecules, while the alkyl chain interacts favorably with nonpolar molecules.

Table 2: Hypothetical Conformational States and Intermolecular Interaction Energies of this compound

| Conformational Dihedral Angle (φ/ψ) | Population (%) | Interaction Energy with Water (kcal/mol) | Interaction Energy with a Lipid Bilayer (kcal/mol) |

| -60° / -45° | 45 | -25.8 | -15.2 |

| 180° / 60° | 30 | -22.1 | -18.9 |

| 60° / 180° | 15 | -20.5 | -17.5 |

| Other | 10 | Varied | Varied |

Note: This table presents hypothetical data to illustrate the insights gained from molecular dynamics simulations.

Mechanistic Investigations of Glycosidic Bond Formation and Cleavage

The formation and cleavage of the glycosidic bond are central to the chemistry of glucosides. Computational chemistry offers a window into the mechanisms of these reactions at an atomic level. nih.gov The hydrolysis of the glycosidic bond, for instance, can proceed through different pathways, often involving the formation of a transient oxocarbenium ion. mdpi.com

Theoretical calculations can elucidate the reaction coordinate, identifying the transition state structures and calculating the activation energies for different proposed mechanisms. youtube.com This can help to determine whether the reaction proceeds via an S_N_1-like mechanism, with a distinct carbocation intermediate, or an S_N_2-like mechanism, with a concerted attack of a nucleophile and departure of the leaving group. The conformation of the glucose ring is known to play a significant role in the reactivity of the glycosidic bond. nih.gov

For the formation of this compound, computational models can simulate the glycosylation reaction, for example, a Fischer glycosylation or a Koenigs-Knorr type reaction, providing insights into the stereochemical outcome and the factors that favor the formation of the desired anomer. beilstein-journals.org The influence of catalysts, solvents, and protecting groups on the reaction mechanism can also be investigated.

Table 3: Hypothetical Activation Energies for Glycosidic Bond Cleavage of this compound

| Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) | Key Features of the Transition State |

| S_N_1-like (Acid-Catalyzed) | DFT (B3LYP/6-31G) | 25.4 | Oxocarbenium ion-like character, protonated glycosidic oxygen. |

| S_N_2-like (Base-Catalyzed) | DFT (B3LYP/6-31G) | 32.1 | Concerted attack of hydroxide (B78521) and departure of the alkoxide. |

| Enzymatic (with Glycosidase) | QM/MM | 15.2 | Distortion of the glucose ring, interaction with catalytic residues. |

Note: The data in this table is hypothetical and intended to illustrate the application of computational methods in mechanistic studies.

Development of Predictive Models for Biological Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com By establishing a mathematical relationship between the structural properties (descriptors) of a series of molecules and their experimentally determined biological activities, a QSAR model can be developed to predict the activity of new or untested compounds. nih.govnih.gov

For this compound and related alkyl glucosides, QSAR models could be developed to predict various activities, such as their antimicrobial, anti-inflammatory, or surfactant properties. researchgate.netresearchgate.net The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, charges). researchgate.net

Multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to create a model that correlates these descriptors with the observed biological activity. mdpi.com The predictive power of the model is then validated using an external test set of compounds. A successful QSAR model can guide the design of new alkyl glucosides with enhanced biological activity by identifying the key structural features that influence their function.

Table 4: Hypothetical QSAR Model for Predicting Antimicrobial Activity (pMIC) of Alkyl Glucosides

| Descriptor | Coefficient | Standard Error | p-value | Interpretation |

| LogP (Octanol-Water Partition Coefficient) | +0.45 | 0.08 | <0.001 | Increased lipophilicity enhances activity. |

| Number of Hydroxyl Groups | -0.21 | 0.05 | <0.01 | Increased number of hydroxyls decreases activity. |

| Molecular Surface Area | +0.12 | 0.04 | <0.05 | Larger surface area is favorable. |

| LUMO Energy | -0.33 | 0.07 | <0.001 | Lower LUMO energy (better electron acceptor) increases activity. |

| Model Statistics | Value | |||

| R² (Coefficient of Determination) | 0.85 | 85% of variance explained by the model. | ||

| Q² (Cross-validated R²) | 0.78 | Good predictive power. | ||

| F-statistic | 45.6 | Statistically significant model. |

Note: This table presents a hypothetical QSAR model to illustrate the methodology and the types of insights that can be obtained.

Integration of 5 Hydroxyhexyl Glucoside into Advanced Research Platforms

As a Building Block or Precursor in Synthetic Glycoconjugate Design for Biological Probes

The dual functionality of 5-hydroxyhexyl glucoside makes it an attractive precursor for the synthesis of tailored glycoconjugates used as biological probes. The glucose moiety can serve as a recognition element for specific carbohydrate-binding proteins (lectins) or enzymes, while the terminal hydroxyl group on the alkyl chain offers a versatile handle for chemical ligation strategies.

Researchers can leverage the hydroxyl group for various conjugation reactions, including esterification, etherification, or conversion to other functional groups like azides or alkynes for click chemistry applications. This allows for the attachment of a wide range of reporter molecules, such as fluorophores, biotin, or spin labels, to the glucoside. The resulting glycoconjugate probes can be employed to investigate carbohydrate-mediated biological processes, including cell-cell recognition, pathogen adhesion, and intracellular trafficking.

Key Synthetic Strategies:

| Reaction Type | Reagents and Conditions | Resulting Linkage | Application of Probe |

| Esterification | Carboxylic acid, DCC/DMAP | Ester | Fluorescent imaging |

| Etherification | Alkyl halide, NaH | Ether | Affinity purification |

| Azide Introduction | Tosyl chloride, NaN3 | Azide | Click chemistry ligation |

| Alkyne Introduction | Propargyl bromide, NaH | Alkyne | Bioorthogonal labeling |

This table is interactive. Users can sort columns to compare different synthetic strategies.

The ability to synthesize a library of probes from a single precursor like this compound, each with a different reporter group, provides a powerful toolkit for dissecting complex biological systems.

Development of Analytical Standards and Reference Materials for Glucoside Research

The purity and well-defined structure of this compound make it a suitable candidate for development as an analytical standard or reference material in glucoside research. In complex mixtures, such as those found in biological samples or industrial formulations of alkyl polyglucosides, the accurate identification and quantification of individual components are crucial.

As a reference standard, this compound can be used to:

Calibrate analytical instruments: In techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), a known standard is essential for accurate quantification.

Validate analytical methods: The recovery and reproducibility of an analytical method for glucosides can be assessed using a certified reference material.

Identify unknown glucosides: The retention time and mass spectrum of this compound can aid in the tentative identification of similar structures in complex samples.

The development of certified reference materials (CRMs) for various compounds, including glucosides, is a rigorous process that ensures traceability and comparability of analytical results across different laboratories. While specific CRMs for this compound are not yet widely available, its properties make it a strong candidate for future development in this area.

Contribution to Understanding Carbohydrate-Active Enzyme Substrate Specificity

Carbohydrate-active enzymes (CAZymes), such as glycoside hydrolases, play critical roles in numerous biological processes by catalyzing the cleavage of glycosidic bonds. nih.govcazypedia.orgdoi.org Understanding the substrate specificity of these enzymes is fundamental to elucidating their biological functions and for their application in biotechnology. The specificity of these enzymes can be absolute, group-specific, linkage-specific, or stereochemical. worthington-biochem.com

This compound can serve as a valuable tool to probe the active site of these enzymes. The hexyl chain mimics the hydrophobic aglycon of natural substrates, while the hydroxyl group introduces a polar functionality. By comparing the kinetic parameters (Km and kcat) of an enzyme's activity on this compound versus an unsubstituted hexyl glucoside, researchers can infer the role of the hydroxyl group in substrate binding and catalysis.

Hypothetical Enzyme Specificity Study:

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Interpretation |

| Hexyl glucoside | 1.5 | 100 | 6.7 x 10⁴ | Baseline activity |

| This compound | 0.8 | 120 | 1.5 x 10⁵ | Enhanced binding affinity due to H-bonding with the hydroxyl group |

| 6-Azidohexyl glucoside | 1.2 | 90 | 7.5 x 10⁴ | Minimal impact of the azido group on binding or catalysis |

This interactive table presents hypothetical data to illustrate how this compound could be used in enzyme specificity studies.

Such studies can reveal the presence of specific amino acid residues in the enzyme's active site that interact with the hydroxyl group, providing insights into the molecular basis of substrate recognition. This knowledge is crucial for the design of specific enzyme inhibitors or for engineering enzymes with altered substrate specificities for biotechnological applications.

Utility in Biophysical Studies of Membrane-Associated Processes

Alkyl glucosides are widely used as non-ionic surfactants to solubilize and stabilize membrane proteins for structural and functional studies. nih.govnih.gov Their ability to mimic the lipid bilayer environment while maintaining the protein's native conformation is critical for techniques like X-ray crystallography and cryo-electron microscopy. The interactions of surfactants with lipid membranes are complex and can lead to changes in membrane properties and ultimately solubilization. dntb.gov.uabohrium.comnih.gov

This compound, with its hydroxylated alkyl chain, offers a unique tool for biophysical studies of membrane-associated processes. The hydroxyl group can alter the surfactant's properties, such as its critical micelle concentration (CMC) and its interaction with the lipid bilayer and membrane proteins.

Potential Applications in Biophysical Studies:

Membrane Protein Solubilization: The polarity introduced by the hydroxyl group may influence the efficiency of membrane protein extraction and the stability of the resulting protein-micelle complex. Comparing the solubilization profiles of this compound with its non-hydroxylated counterpart can provide insights into the role of polar interactions in this process.

Lipid Bilayer Interactions: Techniques such as isothermal titration calorimetry (ITC) and fluorescence spectroscopy can be used to study the partitioning of this compound into lipid bilayers. mdpi.com The hydroxyl group may mediate specific interactions with lipid headgroups, affecting membrane fluidity and phase behavior.

Reconstitution of Membrane Proteins: For functional studies, membrane proteins are often reconstituted into artificial lipid bilayers or nanodiscs. The presence of the hydroxyl group on the glucoside could influence the orientation and activity of the reconstituted protein.

By systematically studying the effects of the hydroxyl group on the biophysical properties of the surfactant and its interactions with membranes and membrane proteins, researchers can gain a more nuanced understanding of the forces that govern these complex systems. This knowledge can aid in the rational design of novel surfactants with improved properties for membrane protein research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for producing 5-Hydroxyhexyl glucoside with high purity?

- Methodological Answer : The synthesis of alkyl glucosides typically involves condensation reactions between glucose and the corresponding alcohol (e.g., butyl or decyl alcohol). For this compound, a similar approach can be adopted using hexanol derivatives. Reaction parameters (temperature, molar ratios, catalyst type) should be optimized via Response Surface Methodology (RSM) to maximize yield and minimize byproducts, as demonstrated in studies on ellagic acid glucoside optimization . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (MS) to verify glycosidic linkage and hydroxyl group positioning .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., DEPT, HSQC) for stereochemical analysis with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Compare spectral data to structurally analogous glucosides (e.g., lauryl glucoside) documented in alkyl glucoside databases . Purity assessment via HPLC with evaporative light scattering detection (ELSD) is recommended to quantify residual reactants .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel or reverse-phase C18 resins is standard for glucoside purification. For scale-up, consider size-exclusion chromatography (SEC) with guard columns (e.g., Phenogel 100 Å) to separate steric variants, as validated for steryl glucosides . Solvent systems like n-butanol/isooctane/water (as used in alkyl glucoside studies) may enhance separation efficiency .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with lipid bilayers or proteins?

- Methodological Answer : Construct MD models using software like GROMACS or AMBER. Parameterize the glucoside’s force field based on its SDF/MOL structure . Simulate interactions with lipid bilayers (e.g., DPPC membranes) under physiological conditions. Analyze hydrogen bonding, partition coefficients, and free energy profiles to predict membrane permeability or protein binding, as shown in surfactant studies .

Q. What experimental designs are suitable for resolving contradictions in reported stability data for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 3–9, 25–60°C). Monitor degradation kinetics via HPLC-UV or LC-MS. Apply Arrhenius modeling to predict shelf-life. For conflicting results, validate analytical method accuracy using spiked recovery tests and cross-validate with GC/MS, as done in lauryl glucoside purity assessments .

Q. Which advanced chromatographic techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : Use ultra-performance liquid chromatography (UPLC) coupled with tandem MS (MS/MS) for high sensitivity. For non-polar matrices, employ supercritical fluid chromatography (SFC) with CO2/methanol gradients. Cross-reference retention times with internal standards (e.g., deuterated analogs) to mitigate matrix effects, a strategy validated in biodiesel contaminant analysis .

Q. How should researchers address reproducibility challenges in this compound bioactivity assays?

- Methodological Answer : Standardize protocols per FAIR data principles: document batch-specific purity (≥98% by COA ), solvent preparation (e.g., exact % DMSO), and cell passage numbers. Include positive controls (e.g., established surfactants like caprylyl glucoside ) and validate assays across multiple cell lines. Publish raw data and statistical codes in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.